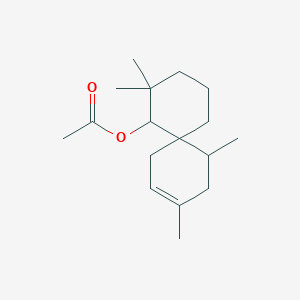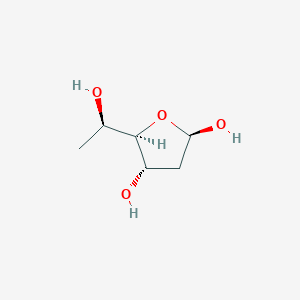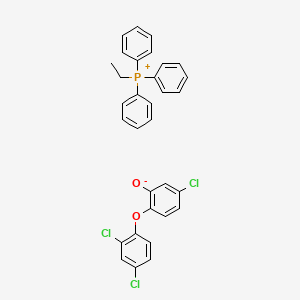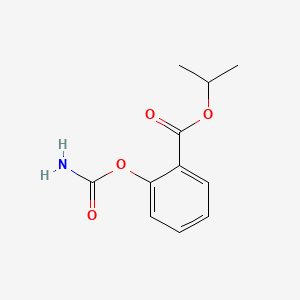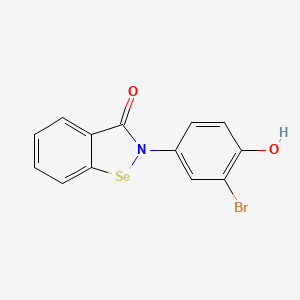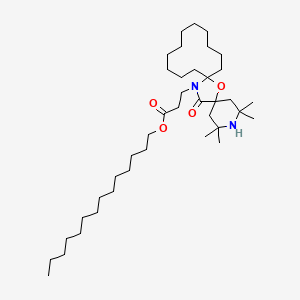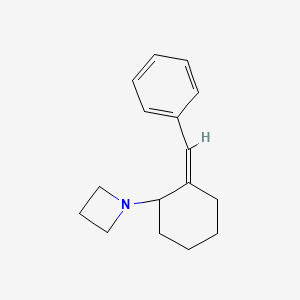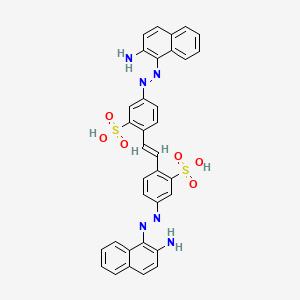
Benzenesulfonic acid, 2,2'-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthalenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,2’-((E)-1,2-ethenediyl)bis(benzenesulfonic acid) under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation, nitration, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of azo groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo groups, which can bind to various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, ionic interactions, and covalent bonding, with target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties but lacking the azo linkages.
Sulfanilic acid: Contains both sulfonic acid and amino groups but lacks the azo linkages and the extended aromatic system.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as an acid catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is unique due to its complex structure, which includes multiple functional groups (azo, sulfonic acid, and amino groups) and extended aromatic systems. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
5437-12-7 |
|---|---|
Fórmula molecular |
C34H26N6O6S2 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
5-[(2-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C34H26N6O6S2/c35-29-17-13-21-5-1-3-7-27(21)33(29)39-37-25-15-11-23(31(19-25)47(41,42)43)9-10-24-12-16-26(20-32(24)48(44,45)46)38-40-34-28-8-4-2-6-22(28)14-18-30(34)36/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46)/b10-9+,39-37?,40-38? |
Clave InChI |
ANGMGEOZQHWOBK-MQJWSLAISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


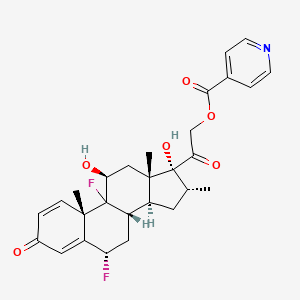



![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
